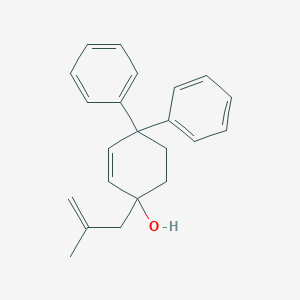
1-(2-Methyl-allyl)-4,4-diphenyl-cyclohex-2-enol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methyl-allyl)-4,4-diphenyl-cyclohex-2-enol, also known as MDCH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MDCH is a cyclohexenol derivative that has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Wirkmechanismus
The mechanism of action of 1-(2-Methyl-allyl)-4,4-diphenyl-cyclohex-2-enol is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of certain signaling pathways. 1-(2-Methyl-allyl)-4,4-diphenyl-cyclohex-2-enol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation. 1-(2-Methyl-allyl)-4,4-diphenyl-cyclohex-2-enol has also been shown to modulate the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of immune responses and inflammation.
Biochemische Und Physiologische Effekte
1-(2-Methyl-allyl)-4,4-diphenyl-cyclohex-2-enol has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant effects. 1-(2-Methyl-allyl)-4,4-diphenyl-cyclohex-2-enol has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). 1-(2-Methyl-allyl)-4,4-diphenyl-cyclohex-2-enol has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1-(2-Methyl-allyl)-4,4-diphenyl-cyclohex-2-enol has been shown to have anti-oxidant effects, which may help to protect against oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Methyl-allyl)-4,4-diphenyl-cyclohex-2-enol has several advantages for lab experiments, including its ease of synthesis and its potential as a chiral auxiliary. However, there are also some limitations to its use in lab experiments, including its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several potential future directions for the study of 1-(2-Methyl-allyl)-4,4-diphenyl-cyclohex-2-enol, including its use as a building block for the synthesis of other compounds, its potential as a light-emitting material, and its potential as an anti-inflammatory and anti-tumor agent. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-Methyl-allyl)-4,4-diphenyl-cyclohex-2-enol and its potential applications in various fields.
Synthesemethoden
1-(2-Methyl-allyl)-4,4-diphenyl-cyclohex-2-enol has been synthesized using different methods, including the Grignard reaction, Friedel-Crafts alkylation, and Suzuki-Miyaura cross-coupling. The Grignard reaction involves the reaction of magnesium with an organic halide to form a magnesium halide, which then reacts with a carbonyl compound to form the desired product. The Friedel-Crafts alkylation involves the reaction of an aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst. The Suzuki-Miyaura cross-coupling involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
1-(2-Methyl-allyl)-4,4-diphenyl-cyclohex-2-enol has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 1-(2-Methyl-allyl)-4,4-diphenyl-cyclohex-2-enol has been studied for its potential as an anti-inflammatory and anti-tumor agent. In material science, 1-(2-Methyl-allyl)-4,4-diphenyl-cyclohex-2-enol has been studied for its potential as a light-emitting material and as a building block for the synthesis of other compounds. In organic synthesis, 1-(2-Methyl-allyl)-4,4-diphenyl-cyclohex-2-enol has been studied for its potential as a chiral auxiliary and as a precursor for the synthesis of other compounds.
Eigenschaften
CAS-Nummer |
126421-34-9 |
|---|---|
Produktname |
1-(2-Methyl-allyl)-4,4-diphenyl-cyclohex-2-enol |
Molekularformel |
C22H24O |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
1-(2-methylprop-2-enyl)-4,4-diphenylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C22H24O/c1-18(2)17-21(23)13-15-22(16-14-21,19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-13,15,23H,1,14,16-17H2,2H3 |
InChI-Schlüssel |
YMWCZKVTJDUOQE-UHFFFAOYSA-N |
SMILES |
CC(=C)CC1(CCC(C=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Kanonische SMILES |
CC(=C)CC1(CCC(C=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Synonyme |
1-(2-METHYL-ALLYL)-4,4-DIPHENYL-CYCLOHEX-2-ENOL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



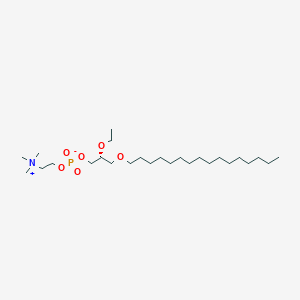
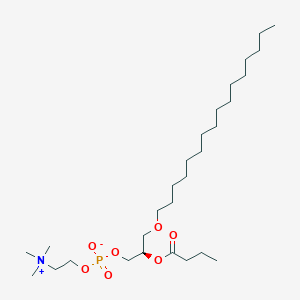
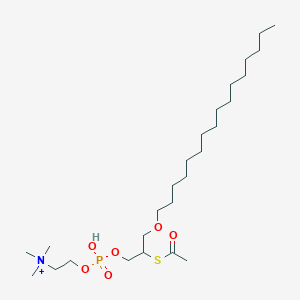
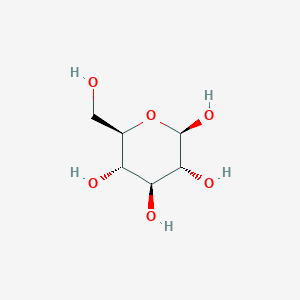
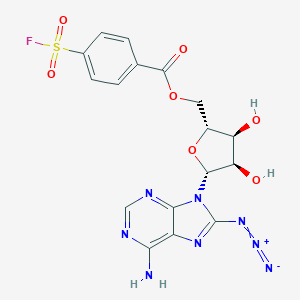
![2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B163714.png)
![[(2R,3R,5R,10S,11S,12S,13R,17R)-2,11-dihydroxy-4,4,10,13-tetramethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-3-sulfooxy-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-12-yl] acetate](/img/structure/B163716.png)
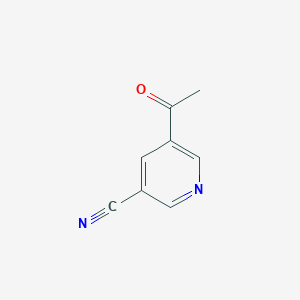
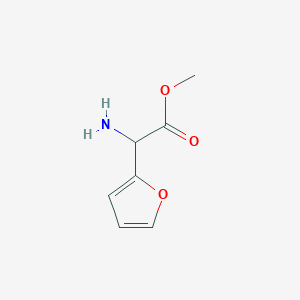
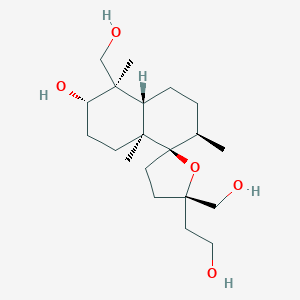
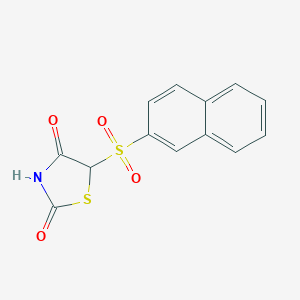
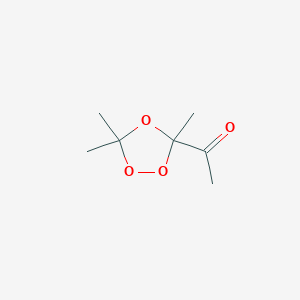
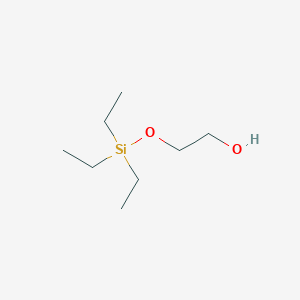
![Glycine, N-[(ethylamino)thioxomethyl]-(9CI)](/img/structure/B163746.png)